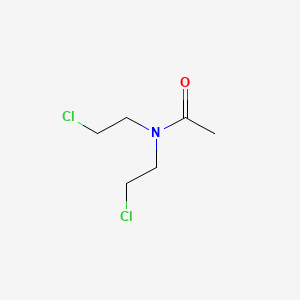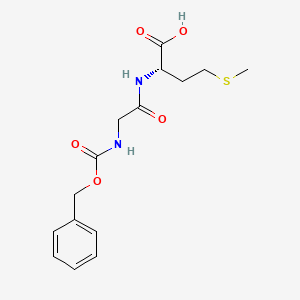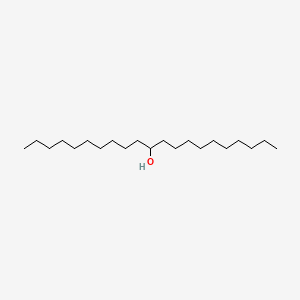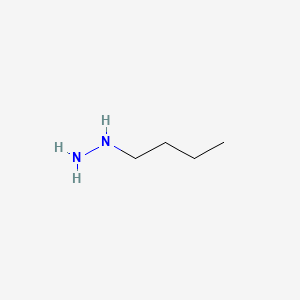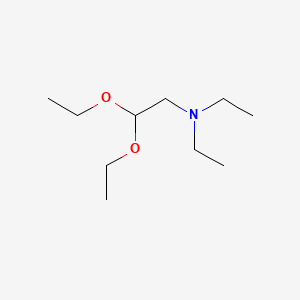
4-Ethylcyclohexene
Descripción general
Descripción
4-Ethylcyclohexene is an organic compound with the molecular formula C8H14. It is a derivative of cyclohexene, where an ethyl group is substituted at the fourth position of the cyclohexene ring. This compound is a colorless liquid with a density of 0.776 g/mL and a boiling point of 131°C . It is soluble in organic solvents such as ethers and alcohols .
Aplicaciones Científicas De Investigación
4-Ethylcyclohexene has several applications in scientific research:
Biology: Research involving the biological activity of cyclohexene derivatives often includes this compound as a reference compound.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmacologically active compounds.
Industry: It is employed in the production of dyes and fragrances due to its chemical properties.
Mecanismo De Acción
The mechanism of action for 4-Ethylcyclohexene likely involves similar pathways to other cyclohexene compounds. For instance, in an E2 elimination reaction, the reaction proceeds via a single step concerted reaction with one transition state . Similarly, the addition of halogens to alkenes like this compound occurs via a cyclic halonium ion intermediate .
Safety and Hazards
Métodos De Preparación
4-Ethylcyclohexene can be synthesized through various methods. One common synthetic route involves the allylation reaction, where cyclohexene reacts with ethylene . This reaction can be catalyzed by homogeneous catalysts such as ruthenium, which facilitates both the ring-opening and addition reactions . Industrial production methods often employ similar catalytic processes to achieve high yields and selectivity.
Análisis De Reacciones Químicas
4-Ethylcyclohexene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of various oxygenated products.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield 4-ethylcyclohexane.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, ozone.
Reducing agents: Hydrogen gas with palladium catalyst.
Halogenating agents: Bromine, chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
4-Ethylcyclohexene can be compared with other cyclohexene derivatives, such as:
Cyclohexene: The parent compound without any substituents.
4-Methylcyclohexene: Similar structure but with a methyl group instead of an ethyl group.
4-Propylcyclohexene: Contains a propyl group at the fourth position.
The uniqueness of this compound lies in its specific reactivity due to the ethyl group, which can influence the outcome of chemical reactions differently compared to its methyl or propyl counterparts .
Propiedades
IUPAC Name |
4-ethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOHRCNONSEVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958511 | |
| Record name | 4-Ethylcyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3742-42-5 | |
| Record name | 4-Ethylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003742425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylcyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



